2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Description
Structurally, it features a furan-2-yl substituent at the 5-position of the triazole ring and a 1H-pyrrol-1-yl group at the 4-position, connected via a sulfanyl bridge to an N-(2,4,6-trimethylphenyl)acetamide moiety . Its synthesis involves alkylation of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-thione) with α-chloroacetamides in the presence of KOH, followed by Paal-Knorr condensation to introduce the pyrrole fragment .
The compound’s design aims to optimize anti-exudative activity (AEA) by leveraging the electronic and steric effects of the triazole core and aromatic substituents. Preclinical studies highlight its role in modulating inflammatory pathways, with structural modifications at the 4-position of the triazole and the phenylacetamide group directly influencing bioavailability and target binding .
Properties
IUPAC Name |
2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c1-14-11-15(2)19(16(3)12-14)22-18(27)13-29-21-24-23-20(17-7-6-10-28-17)26(21)25-8-4-5-9-25/h4-12H,13H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWPITUDLYXFQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : This compound is typically synthesized starting from commercially available raw materials such as furan, 1H-pyrrole, 1,2,4-triazole, and acetic acid derivatives.
Initial Steps: : The synthesis often begins with the formation of the furan and pyrrole derivatives.
Formation of the Triazole Ring: : Cyclization reactions involving nitrogenous compounds to form the triazole ring.
Thioether Formation: : Introduction of the sulfanyl group via thiolation reactions.
Final Assembly: : Coupling of the triazole ring with the sulfanyl and acetamide groups under controlled conditions.
Industrial Production Methods
In an industrial setting, the synthesis might involve:
Batch or Continuous Reactors: : Depending on the scale, reactions could be performed in batch or continuous flow reactors to optimize yield and efficiency.
Catalysts and Reagents: : Use of specific catalysts to improve reaction rates and selectivity.
Purification Techniques: : Advanced purification methods like recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation, particularly at the furan and pyrrole rings.
Reduction: : Reductive reactions can alter various functional groups, possibly leading to changes in biological activity.
Substitution: : Halogenation, nitration, and sulfonation reactions are common, allowing further functionalization of the compound.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).
Substitution Reagents: : Halogens (Cl2, Br2), nitronium ion (NO2+).
Major Products
Scientific Research Applications
Chemistry
Synthetic Chemistry: : As an intermediate in the synthesis of complex molecules.
Catalysis: : Potentially as a ligand or catalyst in specific organic reactions.
Biology
Biological Activity: : Investigated for its potential as an antimicrobial or anticancer agent.
Enzyme Inhibition: : Studied for its ability to inhibit certain enzymes, which could be beneficial in drug development.
Medicine
Drug Design: : Potential use in the design of new pharmaceuticals due to its complex structure and possible biological activities.
Therapeutic Applications: : Investigated for treating infections or cancer.
Industry
Material Science: : Used in the development of new materials with specific properties, such as conductive polymers or specialty coatings.
Mechanism of Action
The compound's mechanism of action is multifaceted:
Molecular Targets: : It may interact with various enzymes and receptors, altering their activity.
Pathways Involved: : Could affect signaling pathways involved in cell growth, apoptosis, or immune response.
Interaction with Cellular Components: : Potentially affects the function of cellular membranes or intracellular proteins.
Comparison with Similar Compounds
Structural Insights :
- The pyrrole group in the target compound enhances π-π stacking with hydrophobic pockets in inflammatory enzymes, compared to simpler substituents like methyl or ethyl .
- Pyridine-containing analogues (e.g., ) exhibit higher solubility in polar solvents but reduced AEA due to weaker hydrophobic interactions .
- Nitrophenyl thiazole derivatives (e.g., ) show improved electron-withdrawing effects, enhancing metabolic stability but increasing cytotoxicity .
Anti-Exudative Activity (AEA)
The target compound and its derivatives (3.1–3.21) were tested in rat models at 10 mg/kg, with AEA values ranging from 38–72% inhibition (Table 2), outperforming diclofenac sodium (8 mg/kg, 65% inhibition) in select derivatives .
Key Findings :
- Fluorine and nitro groups at the 4-position of the phenyl ring significantly boost AEA by improving membrane permeability and enzyme inhibition .
- The 2,4,6-trimethylphenyl group in the target compound provides moderate AEA but superior safety margins compared to halogenated analogues .
Physicochemical Properties
- Lipophilicity (LogP) : The target compound has a LogP of ~3.2, intermediate between pyridine-containing analogues (LogP ~2.8) and nitrophenyl derivatives (LogP ~3.8) .
- Thermal Stability : Melting points range from 250–304°C across derivatives, with the target compound exhibiting a melting point of 265–268°C, indicative of strong crystalline packing .
Biological Activity
The compound 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a synthetic organic molecule characterized by a complex structure that includes several biologically relevant functional groups. This article reviews its biological activities, focusing on antimicrobial, anticancer, and anti-inflammatory properties.
Structural Features
The molecular formula of the compound is , with a molecular weight of approximately 382.47 g/mol . The structural components include:
- Triazole Ring : Associated with antifungal and antibacterial properties.
- Furan and Pyrrole Moieties : Linked to anticancer activities.
- Sulfanyl Group : Potentially enhances biological activity through metal ion interactions.
Anticancer Activity
The presence of furan and pyrrole rings in the structure has been linked to anticancer properties. Research indicates that derivatives of similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study highlighted the effectiveness of triazole-containing compounds in targeting cancer cells through specific pathways.
Anti-inflammatory Activity
The compound may also possess anti-inflammatory properties. Similar structures have demonstrated the ability to modulate inflammatory responses in vitro and in vivo, suggesting that this compound could be further investigated for therapeutic applications in inflammatory diseases.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
- Receptor Modulation : It could modulate receptor activity related to pain and inflammation.
- Metal Ion Binding : Its sulfanyl group may facilitate interactions with metal ions, enhancing biological activity.
Case Studies
Several studies have explored the biological activities of structurally similar compounds:
- Antimicrobial Efficacy : A study demonstrated that triazole derivatives exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli using disk diffusion methods .
- Anticancer Screening : Research involving drug libraries identified triazole-based compounds that effectively inhibited tumor growth in multicellular spheroids .
- Inflammation Models : In vivo studies showed that related compounds reduced inflammation markers in animal models of arthritis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
